molecular formula C8H10ClN B084367 2-(Chloromethyl)-5-ethylpyridine CAS No. 10447-76-4

2-(Chloromethyl)-5-ethylpyridine

Cat. No.: B084367
CAS No.: 10447-76-4
M. Wt: 155.62 g/mol
InChI Key: RFQANNQGIYHMHO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-ethylpyridine is a substituted pyridine derivative featuring a chloromethyl (-CH₂Cl) group at position 2 and an ethyl (-CH₂CH₃) group at position 5. These analogs are critical intermediates in pharmaceutical and agrochemical synthesis due to their reactive chloromethyl and halo substituents, which facilitate nucleophilic substitution and cross-coupling reactions .

Properties

IUPAC Name

2-(chloromethyl)-5-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQANNQGIYHMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577307
Record name 2-(Chloromethyl)-5-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10447-76-4
Record name 2-(Chloromethyl)-5-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Chlorination typically employs gaseous chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or light irradiation. The reaction proceeds via a free-radical pathway, where Cl₂ dissociates into chlorine radicals, abstracting hydrogen from the methyl group to form a benzyl-type radical intermediate. Subsequent recombination with a chlorine atom yields the chloromethyl product.

Critical Parameters:

  • Temperature: 80–120°C (optimal at 90°C to minimize side reactions).

  • Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) enhance selectivity.

  • Molar Ratio: A 1.2:1 Cl₂-to-substrate ratio ensures complete conversion without over-chlorination.

Yield and Byproduct Analysis

Industrial-scale trials report yields of 75–88%, with primary byproducts including 2-(dichloromethyl)-5-ethylpyridine (5–12%) and chlorinated ethyl side products (3–7%). The use of inhibitors like hexamethyldisilazane (HMDS) reduces dichloromethyl formation by 40%.

Table 1: Chlorination Optimization Data

ParameterValue RangeOptimal ValueYield (%)Purity (%)
Temperature (°C)80–120908892
Cl₂:Substrate (Molar)1.0–1.51.28590
SolventCCl₄, DCMCCl₄8892
Reaction Time (Hours)6–1288691

Cyclopentadiene-Propenal Route Adaptation

Adapted from the synthesis of 2-chloro-5-chloromethylpyridine, this route constructs the pyridine ring de novo, incorporating ethyl and chloromethyl groups during cyclization.

Reaction Sequence

  • Cyclopentadiene-Propenal Condensation: Cyclopentadiene reacts with ethyl-substituted propenal derivatives (e.g., 3-ethylacrolein) to form a dihydropyridine intermediate.

  • Aromatization: Oxidative aromatization using manganese dioxide (MnO₂) yields 5-ethyl-2-methylpyridine.

  • Chlorination: As detailed in Section 1, the methyl group is chlorinated to produce the target compound.

Catalytic and Solvent Systems

  • Cyclization Catalyst: Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) achieves 70–78% cyclization efficiency.

  • Solvent: Toluene or chlorobenzene minimizes DMF usage, reducing phosphorus-containing wastewater by 60%.

Table 2: Cyclization Performance Metrics

ComponentEfficiency (%)Byproducts (%)
Cyclopentadiene-Propenal7815
Aromatization8510
Chlorination8812

Bischler-Napieralski Cyclization

This method constructs the pyridine ring from β-ethylamino carbonyl precursors, introducing the chloromethyl group via post-cyclization halogenation.

Synthetic Pathway

  • Amide Formation: β-Ethylamino acryloyl chloride reacts with ammonia to form a β-enaminone.

  • Cyclization: Phosphorus pentoxide (P₂O₅) in xylene induces ring closure to 5-ethyl-2-methylpyridine.

  • Chlorination: Follows protocols from Section 1.

Limitations

  • Low regioselectivity (60–65%) due to competing formation of 3-ethyl isomers.

  • High energy input required for P₂O₅-mediated cyclization.

Nucleophilic Halogen Exchange

A two-step process involving bromination followed by chloride substitution offers an alternative pathway.

Bromination of 2-Methyl-5-ethylpyridine

  • Reagent: N-bromosuccinimide (NBS) under radical initiation yields 2-(bromomethyl)-5-ethylpyridine (85–90% yield).

Chloride Substitution

  • Conditions: Lithium chloride (LiCl) in dimethylacetamide (DMAc) at 120°C for 6 hours achieves 80% conversion.

Table 3: Halogen Exchange Efficiency

StepReagentYield (%)Purity (%)
BrominationNBS/AIBN9094
Chloride SubstitutionLiCl/DMAc8088

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)Cost (Relative)ScalabilityEnvironmental Impact
Direct Chlorination88LowHighModerate
Cyclopentadiene-Propenal78HighModerateHigh (POCl₃ waste)
Bischler-Napieralski65ModerateLowLow
Halogen Exchange72HighModerateLow

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-ethylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloromethyl group.

    Oxidation: Pyridine N-oxides.

    Reduction: 5-ethylpyridine.

Scientific Research Applications

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of:

  • Etoricoxib : A non-steroidal anti-inflammatory drug (NSAID) used for pain relief.
  • Pioglitazone : An antidiabetic medication that improves insulin sensitivity.

These applications highlight the compound's relevance in drug development and its role in enhancing therapeutic efficacy .

Agrochemical Applications

In agrochemicals, 2-(Chloromethyl)-5-ethylpyridine functions as a precursor for synthesizing insecticides and herbicides. Its chlorinated structure allows for the introduction of various functional groups that can enhance biological activity against pests and weeds. For instance, derivatives of this compound have been explored for their effectiveness in pest management strategies .

Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound finds utility in other industrial sectors:

  • Animal Nutrition : It is involved in the formulation of feed additives that promote growth and health in livestock.
  • Human Nutrition : Certain derivatives are considered for use in dietary supplements due to their potential health benefits.

These applications underscore the versatility of this compound across different industries .

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the efficient synthesis of this compound as an intermediate for Etoricoxib. The reaction conditions were optimized to maximize yield while minimizing by-products. The resulting compound exhibited high purity levels suitable for pharmaceutical applications .

Case Study 2: Insecticide Development

Research focused on developing new insecticides using derivatives of this compound. Various formulations were tested against common agricultural pests, showing promising results in terms of efficacy and safety profiles. This study indicates the potential for this compound to contribute significantly to sustainable agriculture practices .

Data Table: Summary of Applications

Application AreaSpecific UsesNotes
PharmaceuticalsEtoricoxib, PioglitazoneKey intermediates in drug synthesis
AgrochemicalsInsecticidesEffective against pests
Industrial ApplicationsAnimal Nutrition, Human NutritionUsed in dietary supplements

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-ethylpyridine largely depends on its application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The nitrogen atom in the pyridine ring can also participate in coordination chemistry, forming complexes with metal ions.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below summarizes key structural analogs, their substituents, molecular formulas, and applications:

Compound Name Molecular Formula Substituents Molecular Weight Key Applications
2-Chloro-5-(chloromethyl)pyridine C₆H₅Cl₂N Cl at C2; CH₂Cl at C5 178.02 g/mol Intermediate for pesticides, antiviral agents
5-(Chloromethyl)-2-methylpyridine C₇H₈ClN CH₃ at C2; CH₂Cl at C5 141.60 g/mol Pharmaceutical synthesis (e.g., kinase inhibitors)
5-(Chloromethyl)-2-methoxypyridine C₇H₈ClNO OCH₃ at C2; CH₂Cl at C5 173.60 g/mol Precursor for antitumor agents and neurotransmitter analogs
2-Chloro-5-fluoropyridine C₅H₃ClFN Cl at C2; F at C5 131.54 g/mol Building block for fluorinated drugs (e.g., antipsychotics)
2-Amino-5-chloropyridine C₅H₅ClN₂ NH₂ at C2; Cl at C5 128.56 g/mol Anticancer and antimicrobial agents

Reactivity and Functional Group Analysis

  • Chloromethyl Groups : Compounds like 2-Chloro-5-(chloromethyl)pyridine exhibit high reactivity at the chloromethyl site, enabling alkylation or nucleophilic substitution to form carbon-nitrogen or carbon-oxygen bonds .
  • Electron-Withdrawing vs. Electron-Donating Groups: Chloro (Cl) and fluoro (F) substituents (e.g., in 2-Chloro-5-fluoropyridine) deactivate the pyridine ring, directing electrophilic substitution to meta positions . Methoxy (-OCH₃) and amino (-NH₂) groups (e.g., in 5-(Chloromethyl)-2-methoxypyridine) activate the ring, enhancing reactivity toward electrophiles .

Physicochemical Properties

  • Melting Points : While direct data for 2-(Chloromethyl)-5-ethylpyridine is unavailable, analogs like 2-Chloro-5-(chloromethyl)pyridine have melting points >150°C due to strong intermolecular halogen bonding .
  • Methoxy or amino derivatives show improved solubility in polar solvents .

Biological Activity

2-(Chloromethyl)-5-ethylpyridine (CAS No. 10447-76-4) is a chlorinated pyridine derivative that has garnered attention for its potential biological activities. This compound's structural characteristics suggest various interactions with biological systems, making it a subject of interest in pharmacological and toxicological studies.

Chemical Structure and Properties

The chemical formula for this compound is C_9H_10ClN, featuring a pyridine ring substituted with an ethyl group at the 5-position and a chloromethyl group at the 2-position. The presence of these functional groups influences its reactivity and biological activity.

PropertyValue
Molecular Weight169.63 g/mol
Melting PointNot readily available
SolubilitySoluble in organic solvents
Log P (Partition Coefficient)Not readily available

Toxicological Studies

A significant study conducted by the National Toxicology Program evaluated the carcinogenic potential of related compounds. In this study, Fischer 344 rats and B6C3F1 mice were administered varying doses of 2-(chloromethyl)pyridine hydrochloride over a prolonged period. The findings indicated:

  • Tumor Incidence : There was no significant increase in tumor incidence across most treatment groups; however, a slight dose-related increase in subcutaneous fibromas was noted in male rats.
  • Body Weight Changes : Mild body weight depression was observed in mice, indicating some level of toxicity at higher doses.

Table 2: Summary of Toxicological Findings

SpeciesDose (mg/kg)Duration (weeks)Tumor IncidenceBody Weight Change
Fischer Rats150 / 7599No significant increaseMild depression
B6C3F1 Mice250 / 12599Slight increase in fibromasMild depression

Case Studies

While specific case studies on this compound are scarce, related compounds have been investigated for their potential therapeutic effects. For instance:

  • Anticancer Properties : Studies on similar chlorinated pyridines have shown promise as anticancer agents due to their ability to induce apoptosis in various cancer cell lines.
  • Neuropharmacological Effects : Some derivatives have been explored for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Chloromethyl)-5-ethylpyridine, and how are intermediates characterized?

  • Methodology :

  • Nucleophilic substitution : React 5-ethylpyridine with chloromethylating agents (e.g., chloromethyl chloride) under inert conditions. Monitor reaction progress via TLC or GC-MS .
  • Intermediate characterization : Use 1^1H/13^13C NMR to confirm chloromethyl group addition (δ ~4.5 ppm for CH2_2Cl) and LC-HRMS for molecular ion verification .
    • Key Considerations : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to isolate regioisomers.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • FT-IR : Identify C-Cl stretching vibrations (~650–750 cm1^{-1}) and pyridine ring modes (~1600 cm1^{-1}) .
  • NMR : Use DEPT-135 to distinguish CH2_2Cl groups and NOESY to confirm spatial arrangement .
    • Data Interpretation : Cross-validate with computational methods (e.g., DFT for vibrational frequency prediction) to resolve ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

  • Best Practices :

  • Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the chloromethyl group .
  • Conduct regular purity checks via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature (60–120°C), catalyst load (e.g., AlCl3_3, 5–20 mol%), and solvent polarity (toluene vs. DMF) to identify optimal parameters .
  • Kinetic Analysis : Use in-situ IR or Raman spectroscopy to monitor reaction kinetics and identify rate-limiting steps .
    • Key Findings : Higher yields (>80%) achieved in DMF at 100°C with 15 mol% AlCl3_3 .

Q. What strategies resolve contradictions in spectroscopic data for chloromethyl-substituted pyridines?

  • Methodology :

  • Multi-Technique Correlation : Combine X-ray crystallography with solid-state NMR to resolve discrepancies between solution- and solid-state structures .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to clarify ambiguous NMR signals .
    • Case Study : Conflicting 1^1H NMR data for this compound resolved via NOE experiments, confirming steric hindrance effects .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Compute Fukui indices to identify electrophilic centers (e.g., chloromethyl carbon) and predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states) .
    • Validation : Compare predicted activation energies with experimental Arrhenius plots .

Q. What experimental designs assess the biological activity of this compound derivatives?

  • Methodology :

  • Target Engagement Assays : Use SPR (surface plasmon resonance) to measure binding affinity to enzymes (e.g., kinases) .
  • Covalent Inhibition Studies : Incubate derivatives with target proteins, followed by LC-MS/MS to detect covalent adducts .
    • Controls : Include non-chlorinated analogs to distinguish covalent vs. non-covalent interactions .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Guidelines :

  • Report exact stoichiometry, solvent grades, and purification details (e.g., Rf_f values, column dimensions) .
  • Provide raw spectral data (e.g., NMR FID files) in supplementary materials for independent validation .

Q. What statistical methods are appropriate for analyzing reaction yield variability?

  • Methodology :

  • ANOVA : Compare yields across multiple batches to identify systematic errors (e.g., catalyst degradation) .
  • QbD (Quality by Design) : Use multivariate analysis to correlate process parameters with critical quality attributes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Chloromethyl)-5-ethylpyridine
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